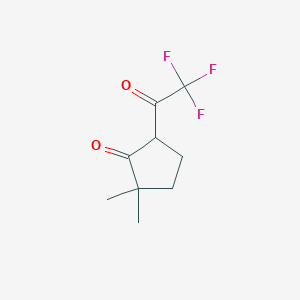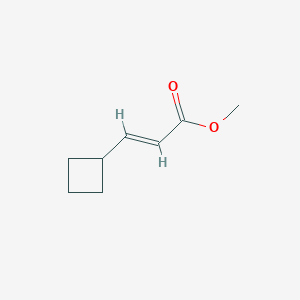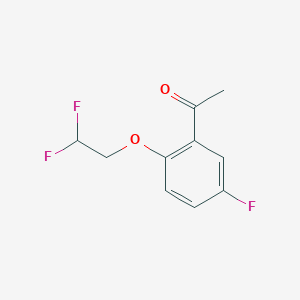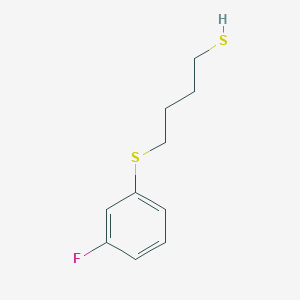
N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine is a fluorinated organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzyl moiety. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzyl bromide with 2-methoxyethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy and amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
作用機序
The mechanism of action of N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to significant biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .
類似化合物との比較
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
- N-(2-(Trifluoromethyl)phenyl)benzamide
Comparison: N-(2-Fluoro-3-(trifluoromethyl)benzyl)-2-methoxyethanamine is unique due to the combination of fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4NO/c1-17-6-5-16-7-8-3-2-4-9(10(8)12)11(13,14)15/h2-4,16H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKPUUAUDMIHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C(=CC=C1)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide](/img/structure/B7938577.png)
![Propan-2-yl N-[(piperidin-4-yl)methyl]-N-propylcarbamate](/img/structure/B7938580.png)

![Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]-](/img/structure/B7938590.png)
![5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B7938600.png)
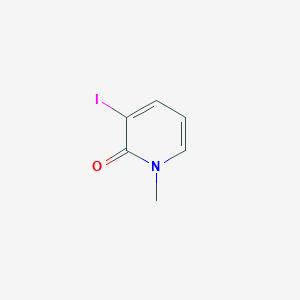
![5-[(4-Methylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B7938612.png)
